REACTION_CXSMILES
|
[Li+].[CH3:2][CH:3]([N-]C(C)C)C.[F:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1.C(I)C>C1COCC1>[CH2:2]([C:15]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[F:9])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=CC1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 30 minutes after which time the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -70° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to between -10° and -5° C. whereupon an exotherm
|
Type
|
CUSTOM
|
Details
|
rose to 15° to 20° C
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of water (50 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The resulting liquid was distilled at atmospheric pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=NC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |